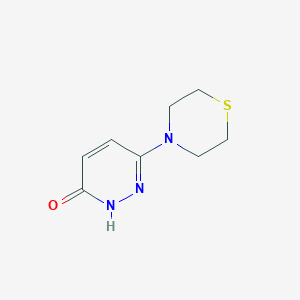

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

Overview

Description

The compound “6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. In this case, the pyridazinone ring is substituted at the 6-position with a thiomorpholine group, which is a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom) where one of the carbon atoms is replaced by a sulfur atom .

Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be solid at room temperature, and due to the presence of polar functional groups, it is likely to have good solubility in polar solvents .Scientific Research Applications

1. Building Blocks in Medicinal Chemistry

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one and related thiomorpholine derivatives are important in medicinal chemistry research, particularly as building blocks. Some analogues containing thiomorpholine moieties have entered human clinical trials, demonstrating their significance in developing new medicinal compounds. Bridged bicyclic thiomorpholines, in particular, have exhibited interesting biological profiles (Walker & Rogier, 2013).

2. Antimicrobial Activity

Thiomorpholine derivatives, including 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been explored for their antimicrobial properties. Research in this area aims to develop new potent bioactive molecules that are less toxic and safer. Such compounds have been synthesized and tested for their antimicrobial activity, showing promise in this field (Kardile & Kalyane, 2010).

3. Vasorelaxant Activity

Pyridazinone derivatives, a category which includes 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been investigated for their vasorelaxant activity. These compounds have shown potential as vasodilator-cardiotonic lead compounds, which could be significant in developing treatments for cardiovascular diseases (Abouzid et al., 2008).

4. Electrochromic Applications

Thiomorpholine derivatives have been utilized in developing novel electron acceptors for electrochromic applications. These applications include the development of materials with color-changing properties, potentially useful in various technological and industrial contexts (Cho et al., 2015).

5. Anticonvulsant and Muscle Relaxant Activities

Research has also been conducted on thiomorpholine derivatives for their potential anticonvulsant and muscle relaxant activities. This is significant in the context of developing new treatments for conditions such as epilepsy and muscle spasms (Sharma et al., 2013).

6. Application in Asymmetric Epoxidation of Aldehydes

Chiral thiomorpholines have been synthesized and used to generate sulfur ylides in the asymmetric epoxidation of aldehydes. This application is important in synthetic chemistry, particularly in creating enantiomerically pure compounds (Hansch et al., 2008).

properties

IUPAC Name |

3-thiomorpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPWCHVNCYVDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)

![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)

![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)

![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)